3-(Trifluoromethyl)pyridin-4-amine hydrochloride

Description

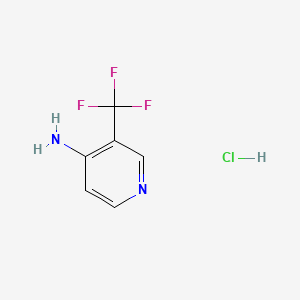

Chemical Structure: 3-(Trifluoromethyl)pyridin-4-amine hydrochloride consists of a pyridine ring substituted with a trifluoromethyl (-CF₃) group at position 3 and an amine (-NH₂) group at position 4, forming a hydrochloride salt .

Molecular Formula: C₆H₅F₃N₂·HCl.

Molecular Weight: ~214.57 g/mol (base: 178.11 g/mol + HCl: 36.46 g/mol).

Key Properties:

- High solubility in polar solvents due to the hydrochloride salt.

- Electron-withdrawing -CF₃ group enhances stability and modulates electronic properties.

- Potential applications in pharmaceuticals (e.g., kinase inhibitors) or agrochemicals due to pyridine’s bioactivity .

Properties

Molecular Formula |

C6H6ClF3N2 |

|---|---|

Molecular Weight |

198.57 g/mol |

IUPAC Name |

3-(trifluoromethyl)pyridin-4-amine;hydrochloride |

InChI |

InChI=1S/C6H5F3N2.ClH/c7-6(8,9)4-3-11-2-1-5(4)10;/h1-3H,(H2,10,11);1H |

InChI Key |

RPFLUQAAPYAPDZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC(=C1N)C(F)(F)F.Cl |

Origin of Product |

United States |

Preparation Methods

Fluorination of (Trichloromethyl)pyridine Compounds

A primary method for synthesizing trifluoromethylpyridines involves the fluorination of (trichloromethyl)pyridine derivatives using anhydrous hydrogen fluoride (HF) in the presence of metal halide catalysts such as ferric chloride (FeCl3) or ferric fluoride (FeF3). This reaction is conducted under superatmospheric pressures (5–1200 psig) and elevated temperatures (150–250°C) for 1 to 100 hours depending on the substrate and conditions.

For example, 2-chloro-5-(trichloromethyl)pyridine reacts with at least 3 molar equivalents of anhydrous HF and 1–10 mole percent FeCl3 or FeF3 catalyst at 150–250°C under pressure to yield 2-chloro-5-(trifluoromethyl)pyridine in high yield after distillation purification.

Similarly, 2,3-dichloro-5-(trichloromethyl)pyridine undergoes fluorination at 170–180°C under pressure for about 25 hours to form 2,3-dichloro-5-(trifluoromethyl)pyridine.

This fluorination step is critical for introducing the trifluoromethyl group onto the pyridine ring, which is a key structural feature of the target compound.

Vapor-Phase Fluorination and Chlorination

An alternative approach uses a vapor-phase reactor with a catalyst fluidized-bed and an empty phase to sequentially fluorinate and chlorinate methyl-substituted pyridines (e.g., 3-picoline) to produce trifluoromethylpyridines and chloro-substituted derivatives.

- Reaction temperatures range from 320–460°C depending on the substrate, with yields varying by product type (trifluoromethylpyridine, chloro(trifluoromethyl)pyridine, dichloro(trifluoromethyl)pyridine).

| Substrate | Reaction Temp. (°C) | TF Type Yield (%) | CTF Type Yield (%) | DCTF Type Yield (%) |

|---|---|---|---|---|

| 3-Picoline | 335 (CFB), 320 (Empty) | 86.4 | 6.6 | 0.0 |

| 3-Picoline | 380 (CFB), 380 (Empty) | 7.4 | 64.1 | 19.1 |

| 2-Picoline | 350–360 (CFB) | 71.3 | 11.1 | 2.4 |

| 4-Picoline | 380 (CFB), 380 (Empty) | 7.4 | 64.1 | 19.1 |

Abbreviations: CFB = catalyst fluidized bed; TF = trifluoromethylpyridine; CTF = chloro(trifluoromethyl)pyridine; DCTF = dichloro(trifluoromethyl)pyridine.

This method is useful for producing various trifluoromethylpyridine derivatives, which can be further functionalized.

Amination to Form 3-(Trifluoromethyl)pyridin-4-amine

Nucleophilic Aromatic Substitution with Ammonia

The key step to obtain 3-(trifluoromethyl)pyridin-4-amine hydrochloride is the substitution of a halogen atom (preferably chlorine) on a halogeno-trifluoromethylpyridine precursor with ammonia.

Halogeno-trifluoromethylpyridine compounds such as 3-chloro-5-(trifluoromethyl)pyridine are reacted with aqueous ammonia or liquid ammonia in a closed vessel (autoclave) at 50–200°C, preferably 100–180°C, for 5 to 100 hours.

The reaction typically uses 1 to 30 parts by weight of a catalyst like cuprous chloride relative to 100 parts of the halogeno-trifluoromethylpyridine.

Ammonia is used in excess (3 to 30 mols per mol of substrate) to drive the reaction.

Reaction pressure increases to 2–120 atm due to heating in the closed system.

Higher temperatures (>200°C) cause decomposition, while lower temperatures (<50°C) result in insufficient reaction.

The product is isolated typically as the hydrochloride salt by acidification and purification.

Table 1: Typical Reaction Conditions for Amination

| Parameter | Range/Value |

|---|---|

| Temperature | 50–200°C (optimal 100–180°C) |

| Reaction Time | 5–100 hours |

| Catalyst (CuCl) | 1–30 parts per 100 parts substrate |

| Ammonia Concentration | ≥20% aqueous ammonia (preferably 28–40%) |

| Ammonia Molar Ratio | 3–30 mol ammonia per mol substrate |

| Pressure | 2–120 atm (autogenous) |

This method efficiently converts halogeno-trifluoromethylpyridines to the corresponding amino derivatives, including this compound.

Purification and Characterization

The trifluoromethylpyridine intermediates are purified by distillation or crystallization.

The amination product, this compound, is isolated by acid-base extraction and crystallization as the hydrochloride salt.

Characterization typically involves NMR (1H, 13C), mass spectrometry, and melting point analysis to confirm purity and structure.

Summary Table of Preparation Steps

| Step | Starting Material | Reagents & Conditions | Product | Notes |

|---|---|---|---|---|

| Fluorination | (Trichloromethyl)pyridine derivatives | Anhydrous HF, FeCl3 or FeF3 catalyst, 150–250°C, 5–1200 psig, 1–100 h | (Trifluoromethyl)pyridine derivatives | Distillation purification |

| Vapor-phase fluorination | Methylpyridines (e.g., 3-picoline) | Catalyst fluidized bed, 320–460°C | Trifluoromethylpyridines and chlorinated derivatives | High yield, multiple products |

| Amination | Halogeno-trifluoromethylpyridines | Aqueous or liquid ammonia, CuCl catalyst, 50–200°C, 5–100 h, autoclave | This compound | Isolated as hydrochloride salt |

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions. For example, oxidation with strong agents converts the amine to a ketone, yielding 3-(trifluoromethyl)pyridin-4(1H)-one (CAS 140899-19-0). This reaction is critical in synthesizing pyridone-based pharmaceuticals, such as the PI3K inhibitor alpelisib .

| Reagent | Product | Yield (%) | Reference |

|---|---|---|---|

| TFA/POBr₃ | Brominated pyridinone intermediate | 51 | |

| KMnO₄ (acidic) | 3-(Trifluoromethyl)pyridin-4(1H)-one | N/A |

Nucleophilic Aromatic Substitution (SₙAr)

The electron-withdrawing trifluoromethyl group activates the pyridine ring for substitution, particularly at positions ortho and para to the amine. Halogenation (e.g., chlorination) is achieved using vapor-phase reactors with catalysts like FeCl₃, as shown in agrochemical synthesis :

| Substrate | Conditions | Product (Position) | Yield (GC PA%) |

|---|---|---|---|

| 3-Picoline derivative | FeCl₃, 150–190°C, 1–48h | 2,5-CTF | 64.1 |

| 3-Picoline derivative | 380°C, fluorination | 2,3,5-DCTF | 19.1 |

Abbreviations: CTF = chloro(trifluoromethyl)pyridine; DCTF = dichloro(trifluoromethyl)pyridine.

Cross-Coupling Reactions

The amine facilitates palladium-catalyzed couplings. For instance, N-(4-methylpyridin-2-yl)-4-(3-(trifluoromethyl)phenyl)piperazine-1-carbothioamide is synthesized via Buchwald-Hartwig amination, leveraging the amine’s nucleophilicity :

| Reaction Type | Catalyst | Ligand | Product Purity (%) |

|---|---|---|---|

| C–N Coupling | Pd(OAc)₂ | Xantphos | >95 |

Acid-Base Reactivity

As a hydrochloride salt, the compound exhibits enhanced water solubility. Deprotonation with mild bases (e.g., NaHCO₃) regenerates the free amine, enabling reactions in non-polar solvents :

| Form | Solubility (H₂O) | Application |

|---|---|---|

| Hydrochloride salt | High | Aqueous-phase synthesis |

| Free amine | Low | Organometallic reactions |

Functional Group Transformations

The trifluoromethyl group is generally inert but participates in select reactions:

Scientific Research Applications

3-(Trifluoromethyl)pyridin-4-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)pyridin-4-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Isomers

4-(Trifluoromethyl)pyridin-3-amine (CAS: 175204-80-5)

- Structure : -CF₃ at position 4, -NH₂ at position 3 .

- Impact :

- Altered electronic effects: -CF₃ at position 4 may reduce basicity of the pyridine nitrogen compared to the target compound.

- Differing hydrogen-bonding capacity due to substituent positions.

- Molecular Formula : C₆H₅F₃N₂ (same as target base).

- Applications : Less studied but may show distinct receptor binding profiles .

Substituted Pyridines

[3-(Trifluoromethyl)pyridin-2-yl]methanamine Hydrochloride

- Structure : -CF₃ at position 3, -CH₂NH₂ at position 2 .

- Key Differences :

- Extended side chain (-CH₂NH₂) increases lipophilicity (logP ~1.2 vs. ~0.5 for target).

- Reduced steric hindrance near the pyridine nitrogen.

- Molecular Weight : 232.63 g/mol.

- Applications: Potential for improved membrane permeability in drug design .

3-Fluoro-2-(trifluoromethyl)pyridin-4-amine

Heterocyclic Analogues

4-(3-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-amine Hydrochloride

- Structure : Tetrahydro-2H-pyran core with -CF₃-phenyl and -NH₂ groups .

- Key Differences :

- Oxygen-containing pyran ring enhances solubility (logS: -2.1 vs. -1.5 for target).

- Bulkier structure (MW: 281.70 g/mol) may limit blood-brain barrier penetration.

- Applications : Likely used in CNS-targeted therapies due to pyran’s pharmacokinetic properties .

N-[3-(Trifluoromethyl)phenyl]piperidin-4-amine Dihydrochloride

Biological Activity

3-(Trifluoromethyl)pyridin-4-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C6H5F3N2

- Molecular Weight : Approximately 162.115 g/mol

- CAS Number : 2731007-81-9

The presence of the trifluoromethyl group enhances the compound's lipophilicity and membrane permeability, which are critical for its biological activity .

This compound interacts with specific molecular targets, primarily enzymes and receptors involved in cellular signaling pathways. The trifluoromethyl group increases binding affinity to certain targets, modulating biochemical pathways related to cell growth and signaling .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antichlamydial Activity : The compound has shown selective activity against Chlamydia trachomatis, suggesting potential for developing new therapeutic agents targeting this pathogen. In studies, derivatives containing the trifluoromethyl group displayed enhanced activity compared to those without it .

- Potassium Channel Blockade : Similar compounds have demonstrated the ability to block voltage-gated potassium channels, which may have implications for neurological applications. For instance, derivatives with trifluoromethyl substitutions were evaluated for their potency in blocking these channels .

- Inhibition of Trypanosoma cruzi CYP51 : A series of 4-aminopyridyl-based inhibitors targeting Trypanosoma cruzi showed that modifications at the pyridine ring influenced binding affinity and biological activity, indicating that trifluoromethyl substitutions could enhance efficacy against parasitic infections .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of the trifluoromethyl group in enhancing biological activity:

| Compound | Activity | Remarks |

|---|---|---|

| 3-(Trifluoromethyl)pyridin-4-amine | Antichlamydial | Significant activity against Chlamydia |

| 2-Trifluoromethyl-4-aminopyridine | Low Activity | Less potent than its analogs |

| 3-Methyl-4-aminopyridine | Moderate Activity | Comparison shows less potency than trifluoromethyl derivatives |

These findings illustrate how the position and nature of substituents on the pyridine ring can dramatically affect biological outcomes.

Case Studies

- Chlamydia trachomatis Inhibition :

- Potassium Channel Blockade :

Q & A

Q. What are the recommended analytical techniques for confirming the purity and structure of 3-(trifluoromethyl)pyridin-4-amine hydrochloride?

To confirm purity and structural integrity, use a combination of:

- Nuclear Magnetic Resonance (NMR) : Analyze , , and NMR spectra. The trifluoromethyl group () exhibits a distinct signal near -60 to -70 ppm, while the pyridine protons show characteristic splitting patterns .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (0.1% TFA) to assess purity ≥98% .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode should yield a molecular ion peak matching the molecular weight (CHClFN, MW = 218.57 g/mol) .

Q. What synthetic routes are commonly employed to prepare this compound?

A typical approach involves:

Nucleophilic substitution : React 4-chloro-3-(trifluoromethyl)pyridine with ammonia under high pressure (5–10 bar) in ethanol at 80–100°C for 12–24 hours .

Hydrochloride salt formation : Treat the free base with HCl gas in diethyl ether to precipitate the hydrochloride salt. Yield optimization (70–85%) requires strict moisture control .

Purification : Recrystallize from ethanol/water (3:1) to achieve ≥95% purity .

Advanced Research Questions

Q. How can researchers address low yields in the amination step of 3-(trifluoromethyl)pyridin-4-amine synthesis?

Low yields often arise from steric hindrance of the group or competing side reactions. Mitigation strategies include:

- Catalyst optimization : Use Cu(I) catalysts (e.g., CuBr, 5 mol%) to enhance reaction kinetics .

- Solvent selection : Replace ethanol with dimethylformamide (DMF) to improve solubility of intermediates .

- Temperature modulation : Conduct reactions under microwave irradiation (100°C, 30 min) to reduce side products .

- Byproduct analysis : Use LC-MS to identify and quantify undesired products (e.g., dehalogenated derivatives) .

Q. What mechanistic insights explain the reactivity of the trifluoromethyl group in cross-coupling reactions involving this compound?

The group is electron-withdrawing, which:

- Deactivates the pyridine ring : Reduces electrophilic substitution but facilitates nucleophilic aromatic substitution (e.g., amination) at the para position .

- Influences regioselectivity : In Suzuki-Miyaura couplings, the group directs boronic acids to the C2 or C6 positions of the pyridine ring, confirmed by DFT calculations .

- Impacts stability : The strong C-F bonds resist hydrolysis but may undergo defluorination under harsh conditions (e.g., >150°C) .

Q. How should researchers resolve conflicting spectral data (e.g., unexpected 19F^{19}F19F NMR shifts) for this compound?

Contradictions may arise from impurities or solvent effects. Follow these steps:

Repurify the compound : Eliminate residual solvents (e.g., DMSO-d) that may shift signals .

Validate with reference standards : Compare spectra to structurally analogous compounds (e.g., 3-(2,2,2-trifluoroethoxy)pyridin-4-amine hydrochloride, δ = -68.2 ppm) .

Dynamic NMR studies : Perform variable-temperature NMR to detect conformational changes or rotamers .

Q. What strategies are effective for improving the compound’s solubility in aqueous media for biological assays?

The hydrochloride salt improves water solubility, but further optimization can include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.